
4-Bromophenyl 2-methylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromophenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H9BrO2 It is an ester derived from 4-bromophenol and methacrylic acid
準備方法
Synthetic Routes and Reaction Conditions
4-Bromophenyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between 4-bromophenol and methacrylic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Bromophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions, such as Michael addition, with nucleophiles like amines or thiols.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers with various applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as primary or secondary amines are used, often in the presence of a base like triethylamine.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the free radical polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl esters with various functional groups replacing the bromine atom.
Addition Reactions: Products are adducts formed by the addition of nucleophiles to the double bond.
Polymerization: The major products are polymers with repeating methacrylate units.
科学的研究の応用
4-Bromophenyl 2-methylprop-2-enoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and copolymers with specific properties for applications in coatings, adhesives, and sealants.
Biological Studies: It is used in the synthesis of bioactive molecules and as a precursor for the development of pharmaceuticals.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-bromophenyl 2-methylprop-2-enoate depends on the specific reaction or application. In polymerization reactions, the methacrylate group undergoes free radical polymerization, forming a polymer chain through successive addition of monomer units. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
類似化合物との比較
Similar Compounds
4-Chlorophenyl 2-methylprop-2-enoate: Similar structure with a chlorine atom instead of bromine.
4-Fluorophenyl 2-methylprop-2-enoate: Similar structure with a fluorine atom instead of bromine.
4-Iodophenyl 2-methylprop-2-enoate: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-Bromophenyl 2-methylprop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily achievable with other halogens. The bromine atom also influences the reactivity and properties of the compound, making it suitable for certain applications where other halogenated analogs may not be as effective.
特性
CAS番号 |
36889-09-5 |
|---|---|
分子式 |
C10H9BrO2 |
分子量 |
241.08 g/mol |
IUPAC名 |
(4-bromophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-7(2)10(12)13-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3 |
InChIキー |
VMLATLXXUPZKMJ-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


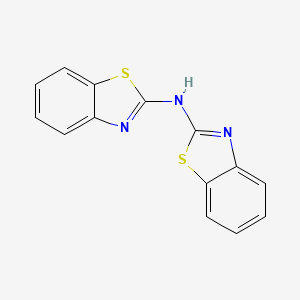
![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
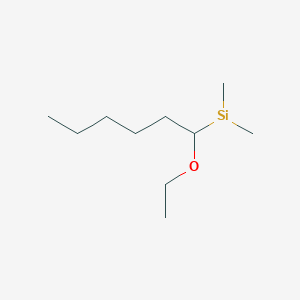
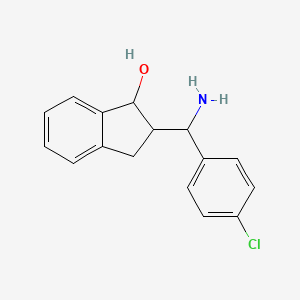

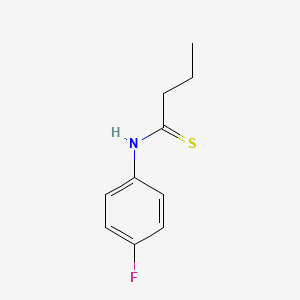

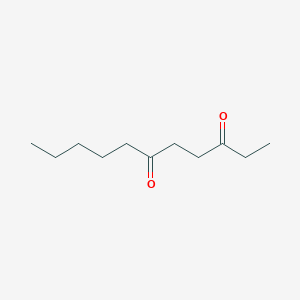
![9-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one](/img/structure/B14679936.png)

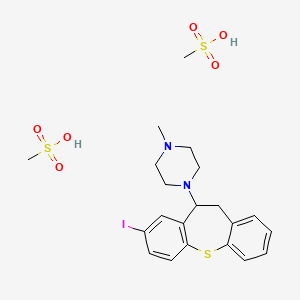
![2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan](/img/structure/B14679959.png)

